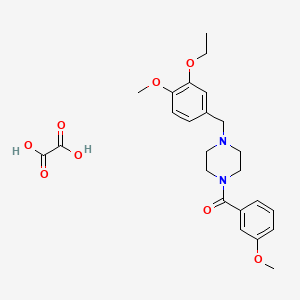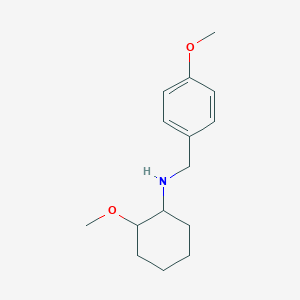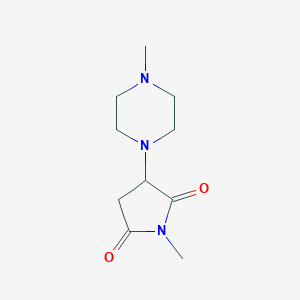
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the family of piperazine derivatives and has been shown to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate is not yet fully understood. However, studies have suggested that the compound may exert its pharmacological effects through the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has been shown to exhibit several biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have analgesic properties and can reduce pain in animal models. Additionally, the compound has been investigated for its potential as an antidepressant and anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate in lab experiments is its potential as a therapeutic agent. The compound has been shown to exhibit several pharmacological effects, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate. One potential direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, depression, and anxiety. Additionally, the compound can be further studied to understand its mechanism of action and to identify potential drug targets. Finally, the synthesis process can be optimized to make the compound more accessible for research purposes.
Conclusion
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate is a promising compound that has gained significant attention in the field of scientific research. The compound has been shown to exhibit several biochemical and physiological effects and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action and to identify potential drug targets. The optimization of the synthesis process can also make the compound more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate involves the reaction of 3-ethoxy-4-methoxybenzylamine with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then reacted with oxalic acid to form the oxalate salt. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4.C2H2O4/c1-4-28-21-14-17(8-9-20(21)27-3)16-23-10-12-24(13-11-23)22(25)18-6-5-7-19(15-18)26-2;3-1(4)2(5)6/h5-9,14-15H,4,10-13,16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQLQEGVILONNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)

![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)